molecular formula C18F15P B075049 Tris(pentafluorophenyl)phosphine CAS No. 1259-35-4

Tris(pentafluorophenyl)phosphine

Cat. No. B075049
CAS RN: 1259-35-4
M. Wt: 532.1 g/mol
InChI Key: FQLSDFNKTNBQLC-UHFFFAOYSA-N
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Description

Tris(pentafluorophenyl)phosphine is an additive for high voltage batteries. It acts as building blocks, coupling reagents, and derivatizing reagents .


Synthesis Analysis

Tris(perfluoroalkyl)phosphines, which include Tris(pentafluorophenyl)phosphine, can be synthesized by the nucleophile mediated reaction of perfluoroalkyltrimethylsilanes with triphenylphosphite .


Molecular Structure Analysis

The molecular structure of Tris(pentafluorophenyl)phosphine is C18F15P, with a molecular weight of 532.1. It has a monoclinic crystal structure with P2(1)/c space group. The dimensions of the unit cell are a = 7.194 (2), b = 17.930 (4), c = 13.834 (2) A, and beta = 94.29 (2) degrees .


Chemical Reactions Analysis

Tris(pentafluorophenyl)phosphine is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It also reacts with RhCl3, x H2O to give the dark green complex [ (C6F5)3P]4Rh2Cl2 .


Physical And Chemical Properties Analysis

Tris(pentafluorophenyl)phosphine has a molecular weight of 532.1 g/mol. It is a solid substance with a melting point of 108-110 °C (lit.) .

Scientific Research Applications

Phosphine Ligand

Tris(pentafluorophenyl)phosphine is a type of phosphine ligand . Phosphine ligands are a class of organophosphorus compounds that are widely used in the field of chemistry. They play a crucial role in various chemical reactions, including catalysis, due to their ability to donate electron density to metal centers.

Cross-Coupling Reactions

This compound is suitable for various types of cross-coupling reactions, such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are fundamental in creating carbon-carbon bonds, which are essential in organic synthesis.

High Voltage Batteries

Tris(pentafluorophenyl)phosphine is used as an additive for high voltage batteries . It can improve the performance and stability of these batteries, which are crucial in various applications, including electric vehicles and renewable energy storage.

Building Blocks

This compound acts as a building block in the synthesis of various complex molecules . Its unique structure and properties make it a valuable tool in the construction of new materials and compounds.

Coupling Reagents

Tris(pentafluorophenyl)phosphine serves as a coupling reagent . Coupling reagents are used to join two compounds together, typically in peptide synthesis. This is crucial in the development of various pharmaceuticals and bioactive compounds.

Derivatizing Reagents

It also acts as a derivatizing reagent . Derivatizing reagents are used to modify a compound to make it more suitable for analysis. This is particularly useful in techniques such as gas chromatography and mass spectrometry.

Safety And Hazards

Tris(pentafluorophenyl)phosphine is classified as a skin irritant, eye irritant, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .

Future Directions

Tris(pentafluorophenyl)phosphine has been used as an additive for high voltage batteries . It has also been used as a ligand in the synthesis of various transition metal complexes . Future research may explore its potential uses in other applications.

properties

IUPAC Name

tris(2,3,4,5,6-pentafluorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18F15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLSDFNKTNBQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18F15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154988
Record name Tris(pentafluorophenyl)phosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(pentafluorophenyl)phosphine

CAS RN

1259-35-4
Record name Tris(pentafluorophenyl)phosphine
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Record name Tris(pentafluorophenyl)phosphine
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Record name Tris(pentafluorophenyl)phosphine
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Record name Tris(pentafluorophenyl)phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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